molecular formula C16H23N5OS B6066225 2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(2,3-dimethylphenyl)butanamide

2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(2,3-dimethylphenyl)butanamide

Cat. No.: B6066225
M. Wt: 333.5 g/mol
InChI Key: ILDBIDZTLRZQMW-UHFFFAOYSA-N
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Description

2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(2,3-dimethylphenyl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a triazole ring, an amine group, an ethylsulfanyl group, and a butanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(2,3-dimethylphenyl)butanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an alkylating agent to introduce the ethylsulfanyl group.

    Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine precursor.

    Attachment of the Butanamide Moiety: The butanamide moiety can be attached through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(2,3-dimethylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(2,3-dimethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The triazole ring and amine group may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(2,3-dimethylphenyl)butanamide
  • 2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(2,3-dimethylphenyl)pentanamide

Uniqueness

2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(2,3-dimethylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfanyl group and the butanamide moiety differentiates it from other triazole derivatives, potentially leading to unique interactions with biological targets and distinct applications.

Properties

IUPAC Name

2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(2,3-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5OS/c1-5-13(21-15(17)19-20-16(21)23-6-2)14(22)18-12-9-7-8-10(3)11(12)4/h7-9,13H,5-6H2,1-4H3,(H2,17,19)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDBIDZTLRZQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1C)C)N2C(=NN=C2SCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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